Methylselenopyruvate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylselenopyruvate is an organic selenium compound belonging to the class of alpha-keto acids and derivatives. It is a metabolite of methylselenocysteine and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound acts as a histone deacetylase 8 (HDAC8) inhibitor, which can restore Bcl2 modifying factor (BMF) downregulation and thereby activate apoptosis in cancer cells .

准备方法

Synthetic Routes and Reaction Conditions: Methylselenopyruvate can be synthesized through the transamination of methylselenocysteine. This process involves the use of L-amino acid oxidase as a catalyst, which converts L-selenomethionine to this compound . The reaction conditions typically require the presence of catalase to facilitate the oxidation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the biocatalytic synthesis approach mentioned above can be scaled up for industrial applications. This method ensures high purity (≥ 99.3%) and a significant yield (over 67%) of the target product .

化学反应分析

Types of Reactions: Methylselenopyruvate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different selenium-containing compounds.

Reduction: It can be reduced to simpler selenium compounds.

Substitution: It can participate in substitution reactions where selenium atoms replace other atoms in the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the selenium compound.

Major Products: The major products formed from these reactions include methylselenol, dimethylselenide, and trimethylselenonium .

科学研究应用

In Vitro Studies on Cancer Cells

Research conducted on various cancer cell lines has demonstrated the effectiveness of MSP in inhibiting cell proliferation:

- Colon Cancer : In a study involving human colon cancer cells, MSP treatment resulted in a significant decrease in cell viability and an increase in p21 protein expression, indicating cell cycle arrest and apoptosis .

- Prostate Cancer : Similar results were observed in prostate cancer cells, where MSP led to increased histone acetylation and upregulation of tumor suppressor genes. The findings suggest that MSP could be a valuable agent in prostate cancer therapy .

Animal Models

In vivo studies using rodent models have further elucidated the potential of MSP:

- Toxicity Reduction : Research indicated that selenium nanoparticles (SeNPs), when combined with MSP, significantly reduced toxicity levels associated with selenium exposure by up to four times compared to controls .

- Tumor Growth Inhibition : In animal models of tumor growth, administration of MSP resulted in reduced tumor size and weight, supporting its role as an anti-cancer agent .

Data Table: Summary of Key Findings

Potential Clinical Applications

Given its promising preclinical results, MSP has potential applications in clinical settings:

- Cancer Treatment : As an adjunct therapy for various cancers, MSP could enhance the efficacy of existing treatments while minimizing side effects due to its selective action on cancer cells.

- Preventive Strategies : Its antioxidant properties may also position MSP as a preventive agent against oxidative stress-related diseases.

作用机制

Methylselenopyruvate exerts its effects primarily through the inhibition of HDAC8. This inhibition leads to the reactivation of the Bcl2 modifying factor (BMF) gene, which is crucial for inducing apoptosis in cancer cells . The compound also affects mitochondrial membrane potential and ATP production, further promoting cell death .

相似化合物的比较

- Sodium selenite

- Se-methylselenocysteine

- Methylselenol

- Dimethylselenide

- Trimethylselenonium

Comparison: Methylselenopyruvate is unique in its ability to inhibit HDAC8 specifically, whereas other selenium compounds like sodium selenite and Se-methylselenocysteine have broader mechanisms of action. For instance, sodium selenite exerts its cytotoxic effects by directly oxidizing cellular free thiol pools, while Se-methylselenocysteine is metabolized into methylselenol, which redox cycles with cellular thiols .

生物活性

Methylselenopyruvate (MSP) is an organoselenium compound derived from the metabolism of selenomethylselenocysteine (MSC), which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of MSP, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

MSP acts primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression. By inhibiting HDACs, MSP can lead to increased acetylation of histones, thereby promoting the expression of tumor-suppressor genes. This mechanism has been observed in various cancer cell lines, including prostate and colon cancer cells.

Key Findings on Mechanisms

- HDAC Inhibition : MSP was shown to inhibit HDAC activity in a dose-dependent manner, with significant effects noted at concentrations ranging from 10 to 50 μM. This inhibition correlates with increased levels of acetylated histone H3 within hours of treatment .

- Cell Cycle Arrest and Apoptosis : Treatment with MSP resulted in G2/M phase cell cycle arrest and induced apoptosis, evidenced by morphological changes and increased levels of cleaved caspases .

Biological Activity in Cancer Research

Numerous studies have explored the effects of MSP on different cancer types. Below is a summary of significant research findings:

1. Prostate Cancer Study

In a study examining the effects of MSP on prostate cancer cell lines (LNCaP and PC-3), researchers found that MSP significantly increased histone acetylation within 5 hours post-treatment. The increase in acetylation was transient but correlated with enhanced expression of tumor-suppressor genes .

2. Liver Cancer Investigation

A comprehensive study evaluated the impact of MSC and its metabolites on liver cancer cell lines. The results indicated that MSP effectively reduced cell viability at concentrations as low as 15 μM over a 72-hour treatment period. The study also noted significant apoptotic markers such as Annexin V staining and increased cleaved caspase levels .

Pharmacokinetics and Safety Profile

MSP exhibits favorable pharmacokinetic properties, characterized by a short half-life and rapid clearance from the body. This profile is advantageous for repeated systemic use in clinical settings. Notably, studies have reported minimal side effects at therapeutic doses, suggesting that MSP could be a safe option for cancer treatment .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing methylselenopyruvate, and how can purity be rigorously validated?

this compound synthesis typically involves selenium incorporation into pyruvate derivatives via nucleophilic substitution or enzymatic catalysis. A reproducible protocol includes:

- Stepwise synthesis : Reacting sodium selenide with bromopyruvate under inert conditions, followed by methylation using methyl iodide .

- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., 77Se-NMR for selenium environments), High-Performance Liquid Chromatography (HPLC) for purity (>95%), and mass spectrometry for molecular weight validation .

- Purity assessment : Differential Scanning Calorimetry (DSC) to verify crystallinity and absence of solvates .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what are their limitations?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limits ~0.1 ng/mL) but requires isotope-labeled internal standards to correct for matrix effects .

- UV-Vis Spectroscopy : Utilizes selenium’s chromophoric properties but suffers from interference in complex media like plasma .

- Validation criteria : Follow ICH guidelines for linearity (R2 > 0.99), precision (%CV < 15%), and recovery (80–120%) .

Advanced Research Questions

Q. How can researchers investigate the redox-dependent mechanisms of this compound in cancer cell models?

- Experimental design : Use paired cell lines (e.g., normal vs. cancer) treated with this compound under hypoxic/normoxic conditions.

- Assays : Measure glutathione peroxidase (GPx) activity, reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA), and thioredoxin reductase inhibition .

- Controls : Include selenium-deficient media and pharmacological inhibitors (e.g., NAC for ROS scavenging) to isolate mechanisms .

- Statistical rigor : Power analysis to determine sample size and ANOVA with post-hoc tests for multi-group comparisons .

Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?

- Formulation screening : Test nanoemulsions or liposomes to enhance solubility, using Design of Experiments (DoE) to vary lipid ratios and surfactant concentrations .

- In vivo protocols : Administer via intravenous/oral routes in rodent models, with serial blood sampling for AUC calculations.

- Bioanalytical validation : Ensure LC-MS/MS methods comply with FDA guidelines for accuracy and precision in biological fluids .

Q. How should contradictory data on this compound’s cytotoxicity be systematically analyzed?

- Systematic review framework : Apply PRISMA guidelines to identify studies, assess bias via Cochrane Risk of Tool, and categorize discrepancies (e.g., cell type-specific IC50 variations) .

- Meta-analysis : Stratify data by experimental variables (e.g., exposure duration, selenium serum levels) using random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outlier studies and re-evaluate effect sizes to test robustness .

Q. What advanced models are appropriate for evaluating this compound’s chronic toxicity?

- In vivo models : Use transgenic rodents (e.g., p53+/−) to assess carcinogenic potential over 12-month exposure periods.

- Endpoints : Histopathology (liver/kidney sections), plasma selenium speciation (HPLC-ICP-MS), and genomic instability markers (e.g., micronucleus assay) .

- Ethical compliance : Adhere to OECD 453 guidelines for chronic toxicity testing, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Q. Methodological Considerations

- Reproducibility : Document synthesis protocols in Supplementary Information, including raw spectral data and chromatograms .

- Statistical reporting : Report exact p-values with confidence intervals; avoid dichotomous "significant/non-significant" claims .

- Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for peer validation .

属性

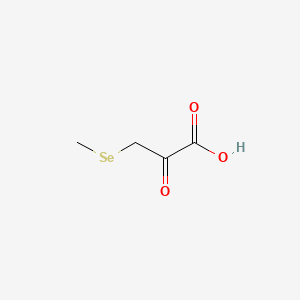

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。